molecular formula C7H4N2O3 B088415 5-Hydroxy-2-nitrobenzonitrile CAS No. 13589-74-7

5-Hydroxy-2-nitrobenzonitrile

Cat. No. B088415
CAS RN: 13589-74-7
M. Wt: 164.12 g/mol
InChI Key: IVDZYHBBWXCWGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Hydroxy-2-nitrobenzonitrile often involves reactions with nitrogen dioxide or other nitration agents. For example, reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide have been studied, highlighting the formation of dinitrocyclohexenones and trinitrocyclohexenones under certain conditions. These reactions provide insights into the complex synthesis pathways that could be applied or modified for the synthesis of 5-Hydroxy-2-nitrobenzonitrile (Gordon et al., 1990). Furthermore, one-pot synthesis methods for related compounds, such as 3,5-dimethyl-4-hydroxybenzonitrile, have been developed to optimize yield and purity, which could inform the synthesis strategy for 5-Hydroxy-2-nitrobenzonitrile (Wu Guo-qiang, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Hydroxy-2-nitrobenzonitrile, such as 2-nitrobenzonitriles, has been analyzed through various spectroscopic methods. These studies reveal how electron-withdrawing effects, like those from nitro groups, impact the molecular structure. Such analyses are crucial for understanding the physical and chemical behavior of 5-Hydroxy-2-nitrobenzonitrile (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

5-Hydroxy-2-nitrobenzonitrile, like its analogs, participates in a variety of chemical reactions, including nitrosation and subsequent intramolecular cyclizations. These reactions are pivotal for creating a wide range of heterocyclic compounds and for functional group transformations that are significant in synthetic chemistry (Jeffrey, McClintock, & Haley, 2008).

Physical Properties Analysis

The physical properties of 5-Hydroxy-2-nitrobenzonitrile can be inferred from related compounds, which exhibit distinct behaviors based on their molecular structure. The presence of nitro and hydroxy groups significantly influences solubility, melting points, and other physical properties critical to their application in various chemical processes (D'angelo et al., 2008).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential aspects of 5-Hydroxy-2-nitrobenzonitrile's analysis. Studies on related compounds, focusing on electron-withdrawing effects and interactions with other functional groups, provide valuable information on how 5-Hydroxy-2-nitrobenzonitrile may react under various chemical environments (Graneek et al., 2018).

Scientific Research Applications

  • Anthelmintic Activity : Nitroxynil, a specific derivative, exhibits anthelmintic activity against parasitic nematodes in ruminants, effectively treating infections caused by Haemonchus contortus (J. Lucas, 1971).

  • Use in Mass Spectrometry : 4-Hydroxy-3-nitrobenzonitrile serves as a general-purpose matrix for the analysis of small organic molecules, peptides, and proteins in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), offering a clean background and strong UV absorption properties (Hao Gu et al., 2021).

  • In Vitro Metabolism Studies : Studies on the metabolic fate of aromatic nitriles, including derivatives of 5-Hydroxy-2-nitrobenzonitrile, have been conducted to understand their oxidative metabolism and potential modifications (B. Markus & C. H. Kwon, 1994).

  • Environmental Phototransformation Studies : The environmental phototransformation of bromoxynil, a herbicide related to 5-Hydroxy-2-nitrobenzonitrile, has been studied to understand the effects of sodium nitrite on its degradation in water (J. Kochany & G. G. Choudhry, 1990).

  • Investigation of Reductive Metabolism : The reductive metabolism of nitroxynil by liver microsomal cytochrome P-450 has been explored to understand its biotransformation in the liver (R. Maffei Facino et al., 1982).

  • Synthesis of Novel Compounds : Novel syntheses involving derivatives of 5-Hydroxy-2-nitrobenzonitrile have been reported for creating unique compounds like 2H-3,1-benzoxazine derivatives (Jiarong Li et al., 2006).

  • Development of Anti-Viral Compounds : Substituted 5-nitro-2-phenoxybenzonitriles, analogues of 5-Hydroxy-2-nitrobenzonitrile, have been synthesized and evaluated for their inhibitory effects on enterovirus replication (G. Pürstinger et al., 2008).

properties

IUPAC Name

5-hydroxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDZYHBBWXCWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448646
Record name 5-Hydroxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-nitrobenzonitrile

CAS RN

13589-74-7
Record name 5-Hydroxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 578 mg (2.28 mmol) 5-phenyl-methoxy-2-nitrobenzonitrile, prepared according to the procedure of E. Elslager, et. al., J. Heterocyclic Chem. 1972, 9, 759-773, in 5 mL of dichloromethane at 0° C. was added 2.6 mL (2.62 mmol, 1.15 equiv) of a 1.0 M solution of boron tribromide in dichloromethane. After the reaction mixture was stirred for 3 h, it was diluted with ethyl acetate, washed sequentially with 1N aqueous sodium hydrogen sulfate solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated to give 357 mg (96%) of the title compound which was used without further purification: 1H NMR (400 MHz, CD3OD) δ8.17 (d, 1H, J=9.2 Hz), 7.03 (d, 1H, J=2.7 Hz), 6.92 (dd, 1H, J=2.7, 9.3 Hz).
Name
5-phenyl-methoxy-2-nitrobenzonitrile
Quantity
578 mg
Type
reactant
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Heterocyclic
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solution
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5 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ hompson, PJ eegers - Tetrahedron, 1990 - Elsevier
Gas phase Ionization Potentials can be correlated with solution Oxidation Potentials for phenols and used to predict the likelihood of successful nitration using the two-phase procedure. …
Number of citations: 25 www.sciencedirect.com

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